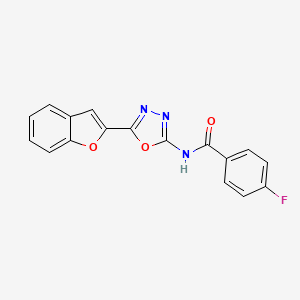

N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .科学研究应用

抗菌活性

已经探索了与 N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)-4-氟苯甲酰胺相关的化合物的抗菌特性,特别是在开发新的抗菌剂的背景下。例如,含有噻唑和噻唑烷的氟苯甲酰胺衍生物对一系列微生物物种表现出有希望的结果。这些化合物使用常规和微波方法合成,并通过各种光谱技术确认了它们的结构。发现这些化合物中氟原子的存在增强了它们的抗菌活性,突出了卤代苯甲酰胺在药物化学中的重要性 (Desai、Rajpara 和 Joshi,2013 年)。

抗真菌和木材防腐

苯并呋喃-1,3,4-恶二唑杂化物已被合成并评估为抗真菌剂,特别是针对木材腐朽真菌,如变色多孔菌、胎座孔菌和腐朽孔菌。这些化合物表现出不同程度的抗真菌活性,在较高浓度下增强。在这些杂化物中,某些衍生物对特定真菌的生长表现出显着的抑制百分比,展示了它们在木材防腐应用中的潜力 (Hosseinihashemi 等人,2019 年)。

抗癌活性

已经进行了新型 3,5-二取代 1,3,4-恶二唑衍生物的合成和评估,重点是使用 EAC 动物模型的抗癌活性。这些化合物由各种取代芳香酸合成,并表现出显着的抗癌活性,特别是在抑制肿瘤生长方面。这项研究强调了 1,3,4-恶二唑衍生物作为有效抗癌分子的潜力 (Dash 等人,2011 年)。

酪氨酸酶抑制

已经合成苯并呋喃-恶二唑分子并筛选了它们对细菌酪氨酸酶的抑制活性,酪氨酸酶是一种与黑色素合成和各种皮肤病有关的酶。其中一些分子表现出显着的酪氨酸酶抑制活性,超过了标准药物抗坏血酸。这表明它们在开发用于皮肤美白和恶性黑色素瘤的治疗中的潜在应用 (Irfan 等人,2022 年)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

作用机制

Target of Action

Benzofuran compounds have been known to interact with various biological targets, including nuclear hormone receptors .

Mode of Action

It’s worth noting that benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological pathways due to their diverse pharmacological activities .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which allows for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It’s worth noting that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

属性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESKWHXALSRMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)